

# In-Depth Technical Guide to the Spectral Data of 2-Methyl-2-octanol

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## Compound of Interest

Compound Name: 2-Methyl-2-octanol

Cat. No.: B126132

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the tertiary alcohol, **2-Methyl-2-octanol**. The information herein is intended to support research, development, and quality control activities where this compound is utilized. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and logical visualizations.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for **2-Methyl-2-octanol**.

### Table 1: $^1\text{H}$ NMR Spectral Data of 2-Methyl-2-octanol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
0.88	Triplet	3H	H-8
1.14	Singlet	6H	H-1, H-9
1.27	Multiplet	8H	H-4, H-5, H-6, H-7
1.38	Multiplet	2H	H-3
1.45	Singlet	1H	OH

**Table 2:  $^{13}\text{C}$  NMR Spectral Data of 2-Methyl-2-octanol**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
14.1	Primary ( $\text{CH}_3$ )	C-8
22.6	Secondary ( $\text{CH}_2$ )	C-7
23.9	Secondary ( $\text{CH}_2$ )	C-4
29.2	Primary ( $\text{CH}_3$ )	C-1, C-9
31.9	Secondary ( $\text{CH}_2$ )	C-6
44.5	Secondary ( $\text{CH}_2$ )	C-5
70.9	Quaternary (C)	C-3

**Table 3: Key IR Absorption Bands of 2-Methyl-2-octanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3366	Strong, Broad	O-H Stretch	Alcohol
2956, 2929, 2859	Strong	C-H Stretch	Alkane
1466	Medium	C-H Bend	Alkane
1378	Medium	C-H Bend (gem-dimethyl)	Alkane
1152	Strong	C-O Stretch	Tertiary Alcohol
905	Medium	O-H Bend	Alcohol

**Table 4: Major Mass Spectrometry Fragments of 2-Methyl-2-octanol**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
43	100	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
59	80	[C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
73	40	[C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
87	20	[C <sub>5</sub> H <sub>11</sub> O] <sup>+</sup>
129	10	[M-CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a JEOL GX-400 spectrometer operating at a proton frequency of 399.65 MHz and a carbon frequency of 100.535 MHz.

- Sample Preparation: The sample of **2-Methyl-2-octanol** was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR Parameters: A pulse flip angle of 22.5-30.0 degrees was used with a pulse repetition time of 30 seconds to ensure accurate integration.
- $^{13}\text{C}$  NMR Parameters: The spectrum was acquired with a pulse flip angle of 22.5-45 degrees and a pulse repetition time of 4-7 seconds.
- Temperature: All NMR measurements were conducted at 30°C.

## Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a JASCO FT/IR-410 spectrometer.

- Sample Preparation: As **2-Methyl-2-octanol** is a liquid at room temperature, the spectrum was acquired using the neat liquid film method. A thin film of the sample was placed between two potassium bromide (KBr) plates.
- Instrument Parameters: The spectrum was recorded with a resolution of  $0.5 \text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

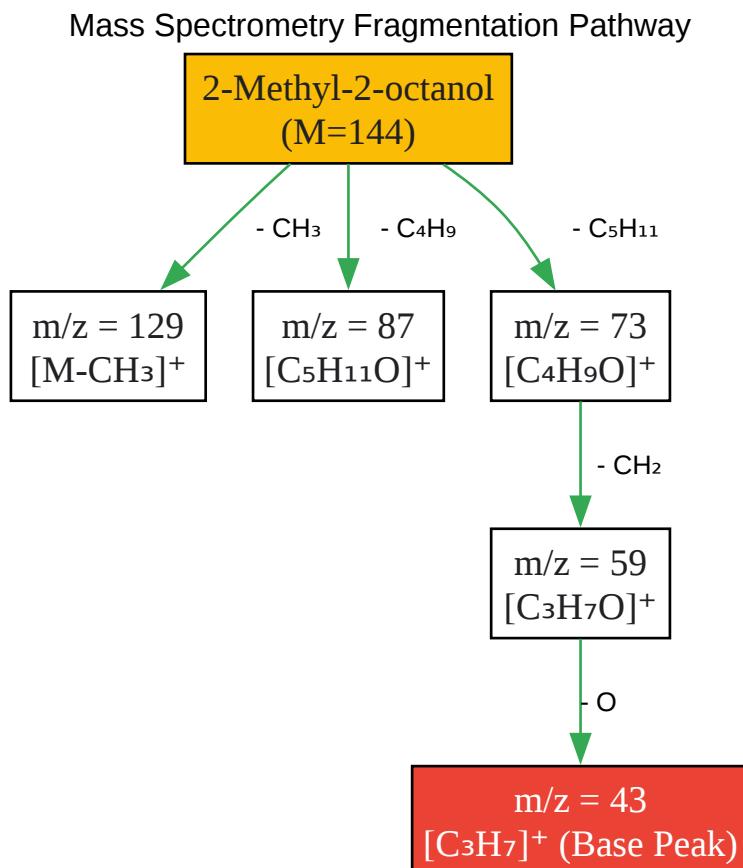
The electron ionization mass spectrum was recorded on a JEOL JMS-01SG mass spectrometer.

- Ionization Method: Electron Impact (EI) was used as the ionization source.
- Electron Energy: The electron accelerating voltage was set to 75 eV.
- Inlet System: A direct or reservoir inlet system was utilized for sample introduction.

## Visualizations

The following diagrams illustrate key logical relationships in the spectral analysis of **2-Methyl-2-octanol**.

Caption: Correlation of  $^1\text{H}$  NMR peaks to the molecular structure of **2-Methyl-2-octanol**.



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Caption: Proposed fragmentation pathway of **2-Methyl-2-octanol** in mass spectrometry.

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